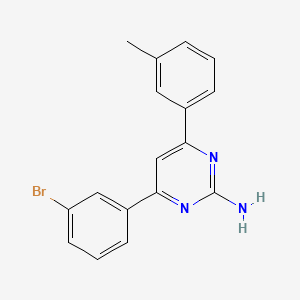
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Bromo-3-methylphenyl-6-phenylpyrimidin-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which includes a bromine atom and a methyl group attached to a pyrimidine ring. This compound has been used in a variety of research applications, ranging from biochemical studies to pharmaceutical development.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. This compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression. Furthermore, this compound has been studied for its potential use in the development of pharmaceuticals, such as antiviral drugs.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may act as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine have not been fully studied. However, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and gene expression modulating properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its availability from a variety of sources. Additionally, this compound can be synthesized in a relatively simple manner. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.
Orientations Futures
The potential future directions for 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more specific and effective inhibitors. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the potential side effects of this compound could lead to the development of safer and more effective inhibitors.
Méthodes De Synthèse
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One method involves the reaction of 4-bromo-3-methylphenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields the desired product in good yields. Another method involves the reaction of 4-(3-bromophenyl)-6-methylpyrimidine with a primary amine in the presence of a base. This reaction yields the desired product in good yields.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUDLHVKIQQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


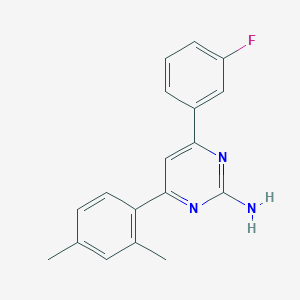


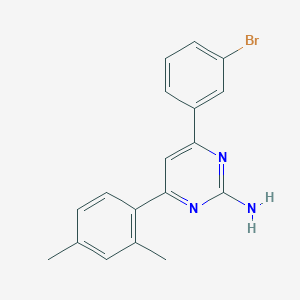
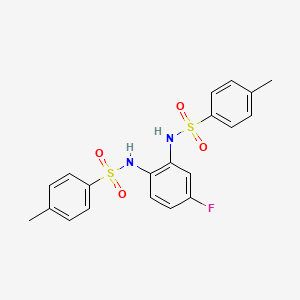
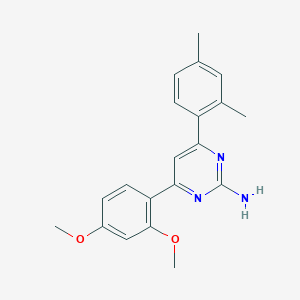






![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)